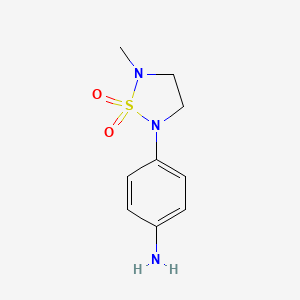
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both an amino group and a thiadiazolidine ring in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 4-nitroaniline with methyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. The cyclization step can be achieved using acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can have different functional groups attached to the amino group or the thiadiazolidine ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Nitrophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A precursor in the synthesis of the target compound.
2-(4-Hydroxyphenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A derivative with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both an amino group and a thiadiazolidine ring, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
782420-52-4 |
|---|---|
Molekularformel |
C9H13N3O2S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
4-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline |
InChI |
InChI=1S/C9H13N3O2S/c1-11-6-7-12(15(11,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
InChI-Schlüssel |
SBWTUYDGJWBKSH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(S1(=O)=O)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


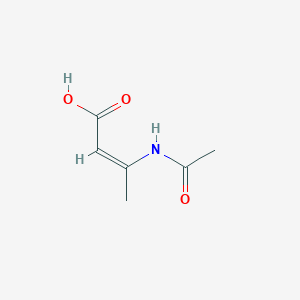

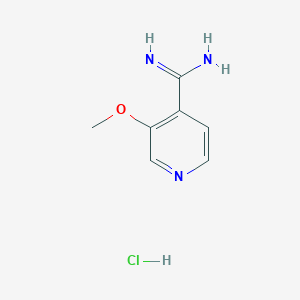
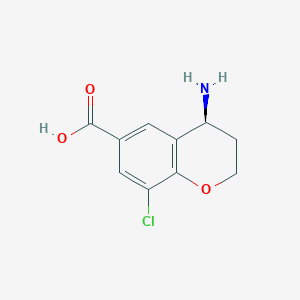
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
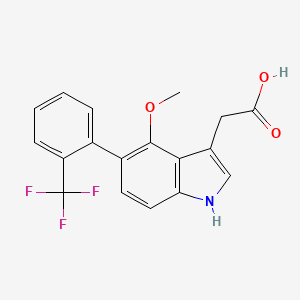
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
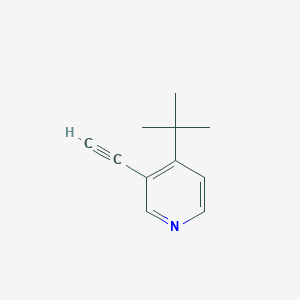
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
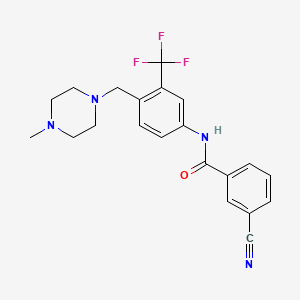
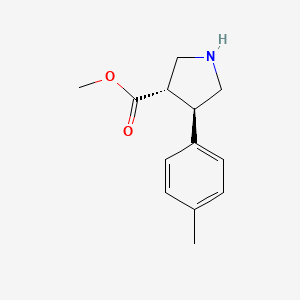
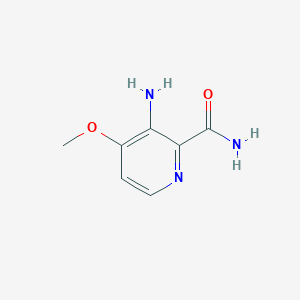
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
